![molecular formula C14H18N8O2 B2836011 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034549-68-1](/img/structure/B2836011.png)
2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H18N8O2 and its molecular weight is 330.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships.
1. Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- An imidazolidine core
- A triazolo-pyridazine moiety
- A pyrrolidine substituent
This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that the compound acts primarily as an inhibitor of c-Met kinase , which is implicated in various cancer types. The c-Met receptor is often overexpressed in tumors, making it a target for therapeutic intervention. The compound's ability to bind to the ATP-binding site of c-Met suggests that it may block downstream signaling pathways essential for tumor growth and metastasis .
3.1 In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These results indicate that the compound is particularly effective against lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values comparable to established c-Met inhibitors like Foretinib .
3.2 Apoptosis Induction
Further investigations revealed that the compound induces apoptosis in cancer cells. The acridine orange staining test indicated significant apoptosis induction in A549 cells, suggesting that the compound not only inhibits cell proliferation but also promotes programmed cell death .
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted critical aspects of the compound's design:
- Pyrrolidine moiety : Essential for enhancing binding affinity to c-Met.
- Triazolo-pyridazine : Contributes to the overall potency and selectivity against cancer cell lines.
Modifications in these regions can lead to variations in biological activity, underscoring the importance of molecular design in drug development.
Case Study 1: Efficacy Against c-Met Overexpressing Tumors
In a recent study involving xenograft models of A549 and MCF-7 tumors, treatment with the compound resulted in significant tumor regression compared to controls. The tumors treated with the compound showed reduced levels of phosphorylated c-Met, indicating effective pathway inhibition .
Case Study 2: Combination Therapy Potential
Another investigation explored the potential of combining this compound with other chemotherapeutic agents. Preliminary results suggest enhanced efficacy when used alongside traditional chemotherapy drugs, leading to improved survival rates in preclinical models .
Propiedades
IUPAC Name |
2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O2/c23-13-15-5-8-21(13)14(24)16-9-12-18-17-10-3-4-11(19-22(10)12)20-6-1-2-7-20/h3-4H,1-2,5-9H2,(H,15,23)(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYYFCJTUHYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCNC4=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.